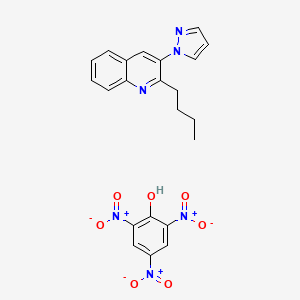
2-Butyl-3-pyrazol-1-ylquinoline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-pyrazol-1-ylquinoline typically involves the reaction of 2-butylquinoline with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
2,4,6-Trinitrophenol, on the other hand, is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process involves careful control of reaction conditions to prevent over-nitration and ensure the selective formation of the trinitro compound .
Industrial Production Methods: Industrial production of 2-Butyl-3-pyrazol-1-ylquinoline involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The production process includes steps such as purification and crystallization to obtain the final product in a usable form.
For 2,4,6-trinitrophenol, industrial production involves similar nitration processes but on a much larger scale. Safety measures are critical due to the explosive nature of the compound .
化学反応の分析
Types of Reactions: 2-Butyl-3-pyrazol-1-ylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups are replaced by other functional groups .
Major Products Formed: The major products formed from the reactions of 2-Butyl-3-pyrazol-1-ylquinoline include oxidized or reduced derivatives, depending on the reagents and conditions used. For 2,4,6-trinitrophenol, the major products include various substituted phenols and aminophenols .
科学的研究の応用
Its unique structure allows for interactions with various biological targets, making it a valuable compound for drug discovery .
2,4,6-Trinitrophenol is widely used in the field of explosives and pyrotechnics due to its high energy content. It is also used in the synthesis of dyes and as a reagent in chemical analysis .
作用機序
The mechanism of action of 2-Butyl-3-pyrazol-1-ylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system involved .
2,4,6-Trinitrophenol exerts its effects through its explosive properties, which involve rapid decomposition and release of energy. In biological systems, it can act as a metabolic stimulant by uncoupling oxidative phosphorylation .
類似化合物との比較
Similar Compounds: Similar compounds to 2-Butyl-3-pyrazol-1-ylquinoline include other pyrazole and quinoline derivatives, which share structural similarities and may exhibit similar chemical and biological properties.
For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and 3,5-dimethyl-2,4,6-trinitrophenol. These compounds share similar explosive properties and applications .
2,4,6-Trinitrophenol is unique due to its high acidity and explosive properties, making it a valuable compound in both industrial and research settings .
特性
CAS番号 |
63822-92-4 |
|---|---|
分子式 |
C22H20N6O7 |
分子量 |
480.4 g/mol |
IUPAC名 |
2-butyl-3-pyrazol-1-ylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H17N3.C6H3N3O7/c1-2-3-8-15-16(19-11-6-10-17-19)12-13-7-4-5-9-14(13)18-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7,9-12H,2-3,8H2,1H3;1-2,10H |
InChIキー |
RUMDXOSLTVRELA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=CC=CC=C2C=C1N3C=CC=N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


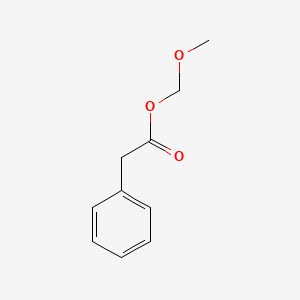
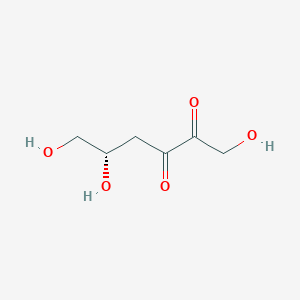
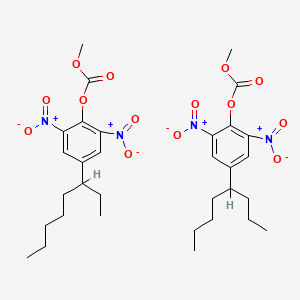
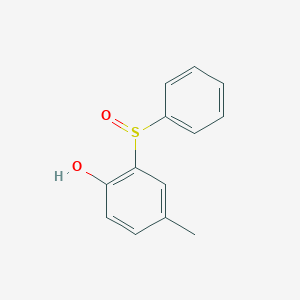
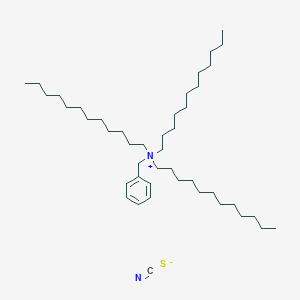

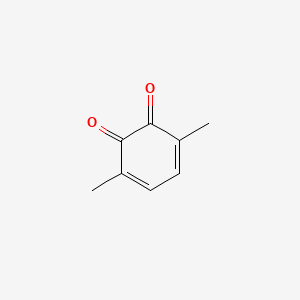
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)

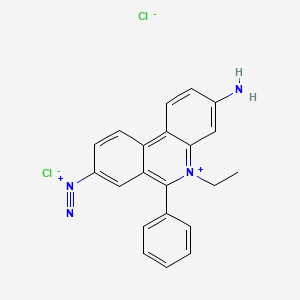

![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)

